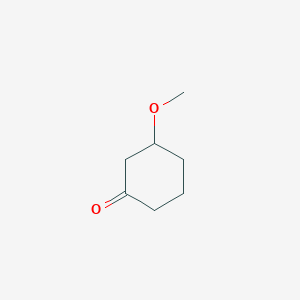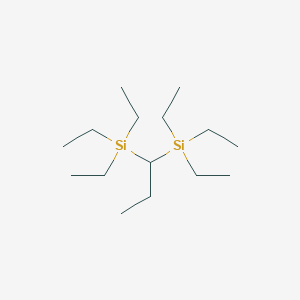
Triethyl(1-triethylsilylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(1-triethylsilylpropyl)silane is a chemical compound that belongs to the organosilicon family. It is widely used in various scientific research applications, including organic synthesis, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of triethyl(1-triethylsilylpropyl)silane is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, including the hydrosilylation of alkenes. It is also believed to act as a reducing agent in the reduction of carbonyl compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of triethyl(1-triethylsilylpropyl)silane. However, it is known to be a relatively non-toxic compound and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triethyl(1-triethylsilylpropyl)silane has several advantages for lab experiments. It is a relatively stable compound and can be easily stored and transported. It is also an effective reagent for the preparation of various silicon-containing compounds and is commonly used in organic synthesis. However, it has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of triethyl(1-triethylsilylpropyl)silane. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another potential area of research is the exploration of new scientific research applications for this compound, including its use in the development of new materials and catalysts.
Conclusion:
In conclusion, triethyl(1-triethylsilylpropyl)silane is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it is clear that it has significant potential for future scientific research and development.
Métodos De Síntesis
Triethyl(1-triethylsilylpropyl)silane can be synthesized through the Grignard reaction. In this reaction, magnesium is added to an alkyl halide, followed by the addition of silicon tetrachloride. The resulting product is then treated with triethylsilane to obtain the final product.
Aplicaciones Científicas De Investigación
Triethyl(1-triethylsilylpropyl)silane has a wide range of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of various silicon-containing compounds. It is also used as a catalyst in various chemical reactions, including the hydrosilylation of alkenes and the reduction of carbonyl compounds. Additionally, it is used in material science as a precursor for the synthesis of silicon-containing polymers.
Propiedades
Número CAS |
17955-47-4 |
|---|---|
Nombre del producto |
Triethyl(1-triethylsilylpropyl)silane |
Fórmula molecular |
C15H36Si2 |
Peso molecular |
272.62 g/mol |
Nombre IUPAC |
triethyl(1-triethylsilylpropyl)silane |
InChI |
InChI=1S/C15H36Si2/c1-8-15(16(9-2,10-3)11-4)17(12-5,13-6)14-7/h15H,8-14H2,1-7H3 |
Clave InChI |
VWFCXQRCCLPCOU-UHFFFAOYSA-N |
SMILES |
CCC([Si](CC)(CC)CC)[Si](CC)(CC)CC |
SMILES canónico |
CCC([Si](CC)(CC)CC)[Si](CC)(CC)CC |
Sinónimos |
1,1-Bis(triethylsilyl)propane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



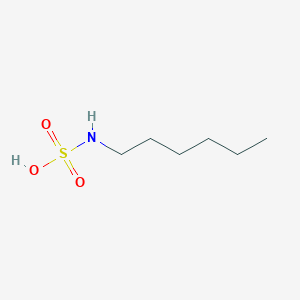
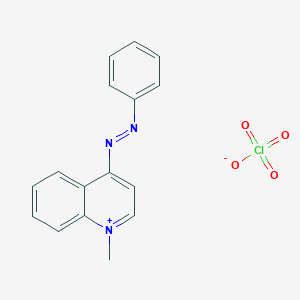
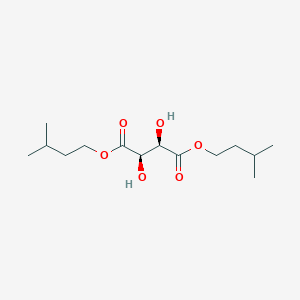
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
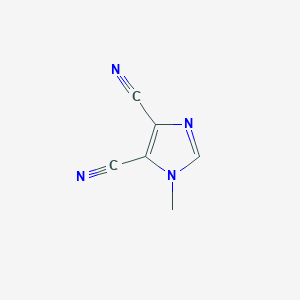
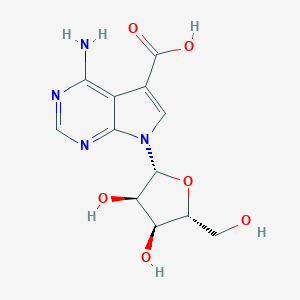

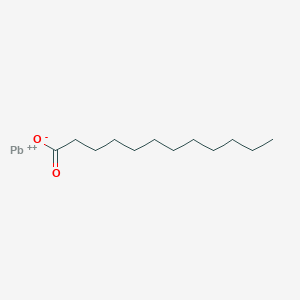
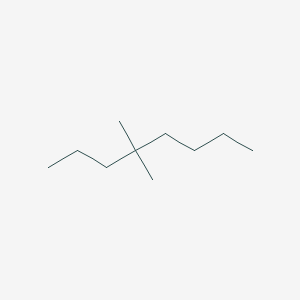
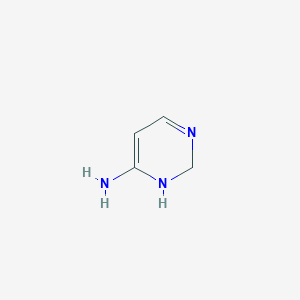
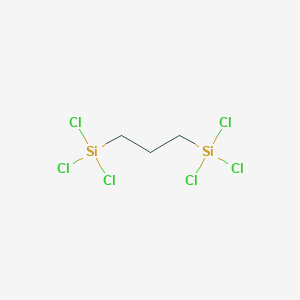
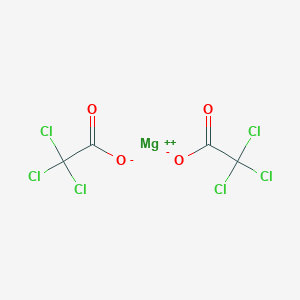
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
